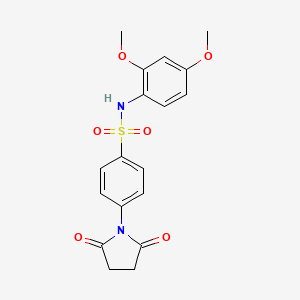

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Description

N-(2,4-Dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-dimethoxyphenyl group attached to the sulfonamide nitrogen and a 2,5-dioxopyrrolidinyl moiety at the para position of the benzene ring. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing dioxopyrrolidinone ring, creating unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-25-13-5-8-15(16(11-13)26-2)19-27(23,24)14-6-3-12(4-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDOSPUBAHODJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the sulfonamide bond: This can be achieved by reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine.

Purification: The crude product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe to study enzyme functions or as a potential inhibitor.

Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:

- Core sulfonamide scaffold : Common to all analogs, enabling hydrogen bonding and enzyme interactions.

- Substituents on the aromatic ring : The dioxopyrrolidinyl group distinguishes it from compounds like MPPB () and derivatives in .

- N-substituent : The 2,4-dimethoxyphenyl group contrasts with phenyl () or other aryl/alkyl groups.

Table 1: Structural and Physicochemical Comparisons

Implications of Structural Variations:

Electron Effects: The 2,5-dioxopyrrolidinyl group (electron-withdrawing) in the target compound may reduce electron density on the benzene ring compared to 2,5-dimethylpyrrole (electron-donating) in MPPB (). This could influence binding to targets like kinases or receptors.

Biological Activity: MPPB () suppresses cell growth and modulates monoclonal antibody production via its dimethylpyrrole moiety. The target compound’s dioxopyrrolidinone may exhibit distinct effects on metabolic pathways (e.g., ATP synthesis) due to altered electronic properties. Sulfonamide derivatives like Compound 19 () demonstrate the role of substituent flexibility; the propanamide linker in Compound 19 may confer different conformational stability compared to the rigid dioxopyrrolidinyl group.

Pharmacokinetic and Physicochemical Properties

Table 2: Key Property Comparisons

Notes:

- The dimethoxy groups in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like MPPB.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a group of compounds that have been widely used as antibiotics and enzyme inhibitors. They typically contain a sulfonamide functional group (-SO2NH2) and exhibit various pharmacological effects. The unique structure of this compound suggests it may possess distinct biological properties compared to other sulfonamides.

Target of Action

The specific biological targets for this compound remain largely unknown. However, its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives suggests potential interactions with various biomolecules.

Mode of Action

While the precise mode of action is not fully elucidated, the compound's structural characteristics indicate it may influence cellular signaling pathways or inhibit specific enzymes. Further research is necessary to clarify these mechanisms.

Biochemical Pathways

Currently, the biochemical pathways affected by this compound are not well-defined. However, the potential for interaction with calcium channels has been suggested based on studies involving related sulfonamide derivatives .

In Vitro Studies

A study evaluating the biological activity of related benzene sulfonamides demonstrated significant effects on perfusion pressure in an isolated rat heart model. The research indicated that certain derivatives could decrease perfusion pressure and coronary resistance over time . Although direct studies on this compound are lacking, insights from similar compounds can provide a foundation for future investigations.

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzene Sulfonamide | 0.001 | Decreased |

| Compound 2 | 0.001 | Decreased |

| Compound 3 | 0.001 | Decreased |

| Compound 4 | 0.001 | Decreased |

| Compound 5 | 0.001 | Decreased |

Table 1: Effect of various benzene sulfonamides on perfusion pressure in an isolated rat heart model .

Pharmacokinetic Parameters

The pharmacokinetic properties of related compounds have been assessed using theoretical models such as ADME (Absorption, Distribution, Metabolism, Excretion) simulations. These studies suggest that modifications in chemical structure can significantly influence the permeability and bioavailability of sulfonamide derivatives .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known sulfonamides:

| Compound | Biological Activity |

|---|---|

| Sulfanilamide | Antibiotic; inhibits bacterial growth |

| N-(2,4-dimethoxyphenyl)sulfonamide | Potential anti-inflammatory properties |

| 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide | Cardiovascular effects similar to N-(2,4-DMP) |

Table 2: Comparison of biological activities among selected sulfonamides.

Q & A

Q. Optimization Strategies :

- Use of polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .

- Temperature control (60–80°C) to minimize side reactions .

- Catalytic additives (e.g., DMAP) to accelerate sulfonamide bond formation .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| NMR Spectroscopy | Confirm molecular structure and substituent positions | , , 2D-COSY for stereochemical analysis | |

| HPLC | Assess purity and quantify yields | Reverse-phase C18 column, UV detection at 254 nm | |

| HRMS | Verify molecular formula and fragmentation patterns | ESI+ mode, resolution >30,000 |

Basic: What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with kinetic parameters (e.g., ) .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Q. Key SAR Insights :

Q. Methodological Approach :

- Synthesize derivatives with systematic substitutions (e.g., alkyl chains, halogens) at the phenyl and pyrrolidinyl positions .

- Evaluate changes in bioactivity using dose-response assays and correlate with computational docking studies (e.g., AutoDock Vina) .

Advanced: How can conflicting data on cell growth suppression vs. productivity enhancement be resolved in cell-based studies?

Case Example : Studies report that pyrrolidinyl derivatives suppress cell growth but increase specific productivity in recombinant CHO cells .

Q. Resolution Strategies :

- Variable Control : Standardize culture conditions (e.g., fed-batch vs. batch modes, glucose concentration) to isolate compound effects .

- Time-Course Analysis : Monitor viability (trypan blue exclusion) and productivity (HPLC-based mAb quantification) at 12–24 hr intervals .

- Mechanistic Studies : Measure intracellular ATP levels (luminescence assays) and glucose uptake rates to link metabolic shifts to productivity .

Advanced: What methodologies address variability in N-glycosylation profiles induced by sulfonamide derivatives?

Q. Approach :

- Glycan Analysis : Use EZGlyco kits for 2-AB labeling and HPLC with amide columns to quantify galactosylation and sialylation ratios .

- Process Optimization : Adjust cell culture parameters (pH, temperature) or supplement with glycosylation precursors (e.g., uridine) to stabilize profiles .

Q. Data Interpretation :

- Statistical tools (e.g., JMP software) to analyze variance between batches .

- Correlate glycan patterns with bioactivity (e.g., antibody-dependent cellular cytotoxicity) to assess clinical relevance .

Advanced: How can contradictory results in metabolic flux studies be reconciled?

Example : Some studies report increased glucose uptake with sulfonamides, while others note lactate accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.